(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine
Overview
Description
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which (2-{[2-(4-methoxyphenyl)-1h-indol-3-yl]thio}ethyl)amine is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including cell growth, inflammation, and oxidative stress .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization and chromatography to obtain high-purity compounds . The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the thioethylamine side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the indole core.
Indole-3-acetic acid: Contains the indole core but differs in the side chain structure.
Tryptophan: An essential amino acid with an indole core, used in protein synthesis.
Uniqueness
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine is unique due to its combination of the indole core with a thioethylamine side chain, which imparts distinct chemical and biological properties . This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-20-13-8-6-12(7-9-13)16-17(21-11-10-18)14-4-2-3-5-15(14)19-16/h2-9,19H,10-11,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUFVNXEUBKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325621 | |
Record name | 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815010 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865546-50-5 | |
Record name | 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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